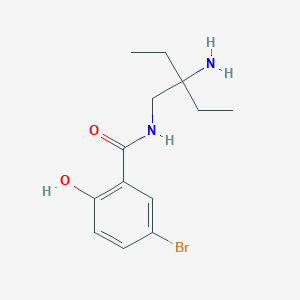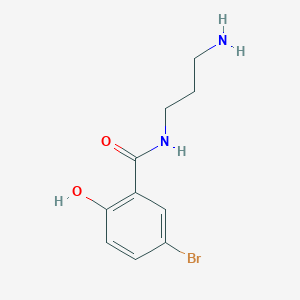
N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide, also known as AEB071, is a selective inhibitor of protein kinase C (PKC) activity. It was first synthesized by Novartis in 2005 and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide selectively inhibits the activity of PKC, a family of serine/threonine kinases that play a crucial role in signal transduction pathways. PKC is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It inhibits the proliferation of cancer cells, reduces inflammation, and promotes apoptosis in cancer cells. In animal models, this compound has been shown to reduce the severity of autoimmune disorders such as multiple sclerosis and psoriasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide in lab experiments is its selectivity for PKC inhibition. This allows researchers to specifically target PKC activity without affecting other signaling pathways. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage in animal models.
Orientations Futures
There are several potential future directions for the use of N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide. One area of interest is its potential use in combination therapy for cancer treatment. This compound has been shown to enhance the effectiveness of other cancer treatments such as chemotherapy and radiation therapy. Additionally, this compound may have potential applications in the treatment of other diseases such as Alzheimer's disease and diabetes. Further research is needed to fully understand the potential therapeutic applications of this compound.
Conclusion:
In conclusion, this compound is a selective inhibitor of PKC activity that has been extensively studied for its potential therapeutic applications. It has been shown to have a variety of biochemical and physiological effects and may have potential applications in the treatment of cancer, autoimmune disorders, and inflammatory diseases. While there are limitations to its use in lab experiments, further research is needed to fully understand the potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide involves the reaction of 5-bromo-2-hydroxybenzoyl chloride with N-(2-amino-2-ethylbutyl)amine in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain this compound in a pure form.
Applications De Recherche Scientifique
N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been investigated for its potential use in the treatment of multiple sclerosis and psoriasis.
Propriétés
IUPAC Name |
N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-3-13(15,4-2)8-16-12(18)10-7-9(14)5-6-11(10)17/h5-7,17H,3-4,8,15H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSJBPGTWWKQPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)C1=C(C=CC(=C1)Br)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Ethylpyrazol-3-yl)methylamino]-2,2-difluoropropan-1-ol](/img/structure/B6632340.png)



![2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide](/img/structure/B6632364.png)
![2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide](/img/structure/B6632365.png)

![(2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine](/img/structure/B6632373.png)


![5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide](/img/structure/B6632387.png)
![5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide](/img/structure/B6632398.png)